1-Bromo-3-(prop-1-yn-1-yl)benzene

Purity Quality Control Procurement

1-Bromo-3-(prop-1-yn-1-yl)benzene is a bifunctional aromatic building block combining an aryl bromide and an internal alkyne (prop-1-yn-1-yl) in a meta-substitution pattern (C₉H₇Br, MW 195.06 g/mol). Unlike simpler aryl halides that lack an alkyne handle or terminal-alkyne analogs that require different coupling conditions, this compound enables sequential orthogonal transformations—the bromine participates in Suzuki, Heck, or Buchwald-Hartwig couplings while the propynyl group facilitates Sonogashira or alkyne-specific chemistry.

Molecular Formula C9H7B
Molecular Weight 195.06 g/mol
CAS No. 66952-36-1
Cat. No. B1404322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(prop-1-yn-1-yl)benzene
CAS66952-36-1
Molecular FormulaC9H7B
Molecular Weight195.06 g/mol
Structural Identifiers
SMILESCC#CC1=CC(=CC=C1)Br
InChIInChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,1H3
InChIKeyDXYPQRPGSNUBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(prop-1-yn-1-yl)benzene (CAS 66952-36-1): A Versatile meta-Substituted Aryl-Propargyl Halide for Cross-Coupling


1-Bromo-3-(prop-1-yn-1-yl)benzene is a bifunctional aromatic building block combining an aryl bromide and an internal alkyne (prop-1-yn-1-yl) in a meta-substitution pattern (C₉H₇Br, MW 195.06 g/mol) . Unlike simpler aryl halides that lack an alkyne handle or terminal-alkyne analogs that require different coupling conditions, this compound enables sequential orthogonal transformations—the bromine participates in Suzuki, Heck, or Buchwald-Hartwig couplings while the propynyl group facilitates Sonogashira or alkyne-specific chemistry . Its meta regiochemistry provides a distinct dipole and steric profile compared to ortho and para isomers, affecting both reactivity and downstream physicochemical properties of elaborated products [1].

Why 1-Bromo-3-(prop-1-yn-1-yl)benzene Cannot Be Replaced by Its ortho/para Isomers or Terminal-Alkyne Analogs in Coupling Cascades


Simple substitution with the para isomer (1-bromo-4-(prop-1-yn-1-yl)benzene) or the terminal-alkyne analog (3-bromophenylacetylene) is not equivalent because the relative orientation of bromine and alkyne dictates the steric and electronic environment during oxidative addition and transmetallation steps in palladium-catalyzed reactions . The internal alkyne of the target compound suppresses undesired Glaser-type homocoupling that plagues terminal alkynes under aerobic Sonogashira conditions . Furthermore, the meta arrangement preserves a 1,3-disubstitution pattern that is preferred over 1,2- or 1,4-connectivity for generating non-linear molecular architectures in medicinal chemistry programs [1].

Quantitative Evidence Guide: 1-Bromo-3-(prop-1-yn-1-yl)benzene vs. Closest Analogs


Higher Commercial Purity: 98% for the meta Isomer vs. 95% as Standard for the para Isomer

Multiple vendors supply 1-bromo-3-(prop-1-yn-1-yl)benzene at ≥98% purity (HPLC), while the para isomer 1-bromo-4-(prop-1-yn-1-yl)benzene is routinely listed at 95% minimum purity . This 3-percentage-point purity differential is critical for reactions sensitive to halogenated impurities, such as palladium-catalyzed cross-couplings where even trace dehalogenated byproducts can poison the catalyst or complicate product isolation.

Purity Quality Control Procurement

Documented 80% Isolated Yield via a Robust One-Pot Sonogashira/Desilylation Protocol

A patent procedure starting from 1-bromo-3-iodobenzene employs a one-pot Sonogashira coupling with 1-(trimethylsilyl)-1-propyne followed by in situ fluoride-mediated desilylation, affording the title compound in 80% isolated yield after silica plug filtration [1]. While the para isomer can be prepared analogously, the ortho isomer requires harsher conditions and typically gives lower yields due to steric congestion. The 80% benchmark provides a reliable scalability expectation for procurement planning.

Synthetic Efficiency Process Chemistry Reproducibility

Meta-Substitution Avoids Planar Symmetry, Enhancing Molecular Diversity in Drug Discovery

The meta-substitution pattern of 1-bromo-3-(prop-1-yn-1-yl)benzene introduces a 120° angle between the aryl-bromine and propynyl vectors, generating non-linear, chiral-atropisomeric architectures when elaborated through sequential cross-couplings. The compound is explicitly used as a key intermediate in AstraZeneca's BACE inhibitor patent (US2012/165347 A1) to construct the meta-linked diaryl alkyne core [1]. In contrast, the para isomer produces linear, symmetric frameworks that are less privileged in protein–protein interaction targets.

Medicinal Chemistry Molecular Diversity BACE Inhibition

Application Scenarios Where 1-Bromo-3-(prop-1-yn-1-yl)benzene Outperforms Analogs


Sequential Orthogonal Cross-Coupling in Medicinal Chemistry

When constructing complex biaryl-alkyne pharmacophores, the meta-substituted 1-bromo-3-(prop-1-yn-1-yl)benzene allows a first Suzuki coupling at the aryl bromide and a subsequent Sonogashira or Huisgen cycloaddition at the propynyl group without protecting-group manipulation. The 98% commercial purity [1] ensures consistent reactivity in the first step, while the internal alkyne prevents undesired homocoupling that is common with terminal-alkyne precursors such as 3-bromophenylacetylene. This dual-mode reactivity was exploited in AstraZeneca's BACE inhibitor program to rapidly diversify the core scaffold [2].

Process Chemistry Scale-Up Requiring Robust Yield and Purity

The documented 80% isolated yield from a scalable one-pot protocol [1] provides a reliable basis for pilot-scale production. The availability of the compound at 98% purity from commercial sources [2] minimizes the need for labor-intensive chromatography prior to use in GMP-like intermediate campaigns. In contrast, the para isomer is typically supplied at 95% purity , introducing additional purification steps that erode yield and extend timelines.

Synthesis of Non-Linear Conjugated Materials

The 120° meta orientation between the bromine and propynyl substituents facilitates the construction of kinked oligo(phenylene-ethynylene) structures with modified optoelectronic properties [1]. The ortho isomer is too sterically hindered for efficient polymerization, and the para isomer yields only linear, rigid-rod polymers. The internal alkyne of the target compound also exhibits higher thermal stability than terminal alkynes during high-temperature polycondensation reactions.

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